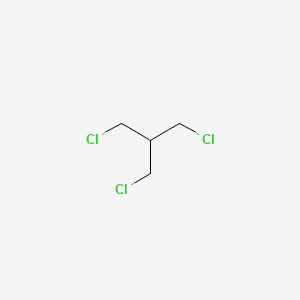

1,3-Dichloro-2-(chloromethyl)propane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-(chloromethyl)propane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl3/c5-1-4(2-6)3-7/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEPBQWRIKLQQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550376 | |

| Record name | 1,3-Dichloro-2-(chloromethyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66703-69-3 | |

| Record name | 1,3-Dichloro-2-(chloromethyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-Dichloro-2-(chloromethyl)propane CAS number

An In-Depth Technical Guide to 1,3-Dichloro-2-(chloromethyl)propane

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aliphatic hydrocarbon. The document delineates its chemical identity, physicochemical properties, synthesis methodologies, and potential applications as a versatile building block in organic synthesis. Emphasis is placed on its reactivity, particularly as a trifunctional alkylating agent, which is of significant interest to professionals in chemical research and drug development. Furthermore, this guide includes detailed safety protocols, handling procedures, and an exemplary experimental workflow to ensure both scientific integrity and operational safety. The content is grounded in authoritative sources to provide a trustworthy and expert-driven resource for laboratory professionals.

Core Chemical Identity

This compound is a chlorinated propane derivative. Its structure features a central carbon atom bonded to a hydrogen and three chloromethyl (-CH₂Cl) groups, making it a potentially valuable intermediate for synthesizing more complex molecular architectures.

Caption: High-level overview of a synthesis pathway.

Applications in Research and Drug Development

As a trifunctional alkylating agent, this compound serves as a versatile building block for introducing a C₄H₇ core into larger molecules. Its three reactive C-Cl bonds can undergo nucleophilic substitution reactions, allowing for the attachment of various functional groups.

Potential Applications:

-

Scaffold Synthesis: The central propane backbone can be used to construct novel molecular scaffolds. By reacting it with three different nucleophiles, either sequentially or simultaneously, complex and diverse molecular libraries can be generated for screening in drug discovery programs.

-

Linker Chemistry: It can be used to synthesize linkers for antibody-drug conjugates (ADCs) or PROTACs, where precise spatial arrangement of different parts of the molecule is critical.

-

Crown Ether and Cryptand Synthesis: Polychlorinated alkanes are precursors in the synthesis of macrocyclic and polycyclic ligands like crown ethers and cryptands, which have applications in ion transport studies and as phase-transfer catalysts. [4]

Chemical Reactivity and Mechanistic Pathways

The primary sites of reactivity in this compound are the three carbon-chlorine bonds. Chlorine is a good leaving group, making the adjacent carbon atoms electrophilic and susceptible to attack by nucleophiles.

Caption: Generalized nucleophilic substitution pathway.

The reaction typically proceeds via an Sₙ2 mechanism, especially with strong, unhindered nucleophiles. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are often preferred as they solvate the cation of the nucleophilic salt without solvating the anion, thereby increasing its nucleophilicity.

Safety, Handling, and Toxicology

As with all halogenated hydrocarbons, this compound must be handled with appropriate caution. While specific toxicological data for this exact compound is limited, data from structurally related chemicals like 1,3-dichloro-2-propanol and 1,3-dichloro-2,2-bis(chloromethyl)propane indicate potential for irritation, toxicity, and other health effects. [5][6][7][8]

Hazard Identification

Based on related compounds, the following hazards should be assumed:

-

Skin Irritation: Causes skin irritation. [5]* Eye Irritation: Causes serious eye irritation. [5]* Toxicity: May be toxic if swallowed, inhaled, or absorbed through the skin. [8][9]* Organ Damage: Long-term or repeated exposure may have effects on the liver and kidneys. [6][7]

Hazard Information (Based on Analogues) GHS Pictogram Hazard Statement Skin & Eye Irritation Exclamation Mark (GHS07) H315: Causes skin irritation [5] H319: Causes serious eye irritation [5] Acute Toxicity Skull and Crossbones (GHS06) H301+H311: Toxic if swallowed or in contact with skin [10] | Health Hazard | Health Hazard (GHS08) | H351: Suspected of causing cancer [10]|

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [11]Ensure eyewash stations and safety showers are readily accessible. [11]* Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield conforming to EN166 (EU) or NIOSH (US) standards. [5] * Skin Protection: Wear impervious protective gloves (e.g., nitrile, neoprene) and a lab coat. Avoid exposing skin. [11] * Respiratory Protection: If ventilation is inadequate or if vapors/aerosols are generated, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge. [9]

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [5][10]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. [5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. [5]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [5][9]

Exemplary Experimental Protocol: Tris-azide Synthesis

This protocol describes a hypothetical procedure for the synthesis of 1,3-Diazido-2-(azidomethyl)propane, showcasing the utility of this compound as a trifunctional electrophile.

Objective: To substitute all three chlorine atoms with azide groups via nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (3.3 eq)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Reagent Addition: Under a nitrogen atmosphere, dissolve this compound in anhydrous DMF. Add sodium azide in one portion.

-

Reaction: Heat the reaction mixture to 80°C and stir vigorously for 24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After completion, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF.

-

Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography if necessary.

Caption: Experimental workflow for tris-azide synthesis.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136826, 1,3-Dichloro-2-(chloromethyl)-2-methylpropane. Retrieved from [Link]

-

Molbase. (n.d.). 1,3-DICHLORO-2,2-BIS(CHLOROMETHYL)PROPANE | CAS 3228-99-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13815176, this compound. Retrieved from [Link]

- Google Patents. (2020). CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.

-

Cheméo. (n.d.). Chemical Properties of Propane, 1,3-dichloro-2-methyl- (CAS 616-19-3). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-chloro-2-(chloromethyl)-1-propene. Retrieved from [Link]

-

Lee, S. B., et al. (2007). Subchronic inhalation toxicity study of 1,3-dichloro-2-propanol in rats. Journal of Toxicology and Environmental Health, Part A, 70(19), 1635-1642. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 1711 - 1,3-DICHLORO-2-PROPANOL. Retrieved from [Link]

-

Wiley. (n.d.). 2-(Chloromethyl)-1,3-dichloro-2-methylpropane. SpectraBase. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloromethyl-1,3-dichloro-2-methylpropane. NIST WebBook. Retrieved from [Link]

-

OEHHA. (2009). 1,3-Dichloro-2-Propanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7289, 1,3-Dichloro-2-propanol. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C4H7Cl3 | CID 13815176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. echemi.com [echemi.com]

- 6. subchronic inhalation toxicity study of 1,3-dichloro-2-propanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ICSC 1711 - 1,3-DICHLORO-2-PROPANOL [inchem.org]

- 8. 1,3-Dichloro-2-propanol | C3H6Cl2O | CID 7289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dichloro-2-(chloromethyl)propane

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1,3-dichloro-2-(chloromethyl)propane (CAS No. 66703-69-3). Acknowledging the current scarcity of experimentally determined data for this specific compound, this document synthesizes available computed data with established analytical methodologies for related chlorinated hydrocarbons. It serves as a foundational resource for researchers, offering not only known identifiers but also proposed experimental frameworks for the determination of key physicochemical parameters. This guide is structured to provide both a summary of existing knowledge and a practical roadmap for future laboratory investigation, ensuring scientific integrity and fostering a deeper understanding of this compound's behavior.

Introduction: Unveiling a Lesser-Known Chlorinated Propane

This compound is a chlorinated aliphatic hydrocarbon with the molecular formula C₄H₇Cl₃.[1][2] Its structure, featuring a propane backbone with chloro- and chloromethyl substituents, suggests its potential utility as a chemical intermediate in organic synthesis. However, a thorough review of the scientific literature reveals a significant gap in the characterization of its fundamental physicochemical properties. This guide aims to address this gap by consolidating the limited available information and providing expert-driven protocols for its comprehensive analysis.

It is crucial to distinguish this compound from its close isomer, 1,3-dichloro-2-(chloromethyl)-2-methylpropane (CAS No. 1067-09-0). The latter possesses an additional methyl group and, consequently, exhibits different physical and chemical characteristics. This guide will focus exclusively on the non-methylated title compound.

Molecular and Chemical Identity

A precise understanding of a compound's identity is the cornerstone of any scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [2] |

| CAS Number | 66703-69-3 | [1][2] |

| Molecular Formula | C₄H₇Cl₃ | [1][2] |

| Molecular Weight | 161.45 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C4H7Cl3/c5-1-4(2-6)3-7/h4H,1-3H2 | [2] |

| InChIKey | KLEPBQWRIKLQQM-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C(C(CCl)CCl)Cl | [2] |

| Synonyms | Propane, 1,3-dichloro-2-(chloromethyl)- | [2] |

Physicochemical Properties: Bridging the Data Gap

As of the date of this guide, a comprehensive set of experimentally determined physicochemical properties for this compound is not publicly available. The following table presents computed data from reputable sources, which can serve as estimations pending experimental verification.

| Property | Computed Value | Source |

| XLogP3-AA | 2.3 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 159.961333 Da | [2] |

| Topological Polar Surface Area | 0 Ų | [2] |

| Heavy Atom Count | 7 | [2] |

| Complexity | 28.4 | [2] |

Note: The absence of experimental data for properties such as boiling point, melting point, density, and solubility necessitates their determination through laboratory analysis. The subsequent sections of this guide provide detailed protocols for this purpose.

Experimental Determination of Physicochemical Properties: A Methodological Approach

The following protocols are proposed for the systematic characterization of this compound. These methods are based on standard analytical techniques widely employed for similar chlorinated compounds.

Determination of Boiling Point

The boiling point is a critical parameter for purification and handling. Due to the chlorinated nature of the compound, it is advisable to perform this determination under reduced pressure to avoid potential decomposition at elevated temperatures.

Workflow for Boiling Point Determination:

Caption: Workflow for determining the boiling point.

Protocol:

-

Apparatus: A micro-distillation apparatus is recommended to minimize sample usage. This includes a small distillation flask, a condenser, a receiving flask, and a calibrated thermometer.

-

Procedure: a. Place a small, accurately measured volume of this compound into the distillation flask, along with a boiling chip. b. Assemble the distillation apparatus, ensuring all joints are properly sealed. c. Apply heat gently to the distillation flask. d. Record the temperature at which a steady stream of distillate is collected and the thermometer bulb is fully bathed in vapor. This temperature is the boiling point at the recorded atmospheric pressure. e. For greater accuracy, perform the distillation under reduced pressure and use a nomograph to correct the boiling point to standard pressure.

Determination of Melting Point

The melting point is a key indicator of purity.

Workflow for Melting Point Determination:

Caption: Workflow for determining the melting point.

Protocol:

-

Apparatus: A standard melting point apparatus with a calibrated thermometer or a digital melting point device.

-

Procedure: a. If the substance is a solid at room temperature, finely powder a small amount. b. Pack a small amount of the powdered sample into a capillary tube. c. Place the capillary tube in the melting point apparatus. d. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. e. Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Determination of Density

Density is a fundamental physical property useful for converting between mass and volume.

Protocol:

-

Apparatus: A calibrated pycnometer or a digital density meter.

-

Procedure (using a pycnometer): a. Weigh the clean, dry pycnometer. b. Fill the pycnometer with the liquid sample, ensuring no air bubbles are present. c. Thermostat the pycnometer and its contents to a specific temperature (e.g., 25 °C). d. Weigh the filled pycnometer. e. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Solubility

Understanding the solubility of this compound in various solvents is critical for its application in synthesis and for developing purification methods.

Protocol (Qualitative):

-

To a series of test tubes, add a small, measured amount of this compound.

-

Add a measured volume of a solvent (e.g., water, ethanol, acetone, dichloromethane, toluene) to each test tube.

-

Agitate the mixtures and observe for dissolution.

-

Classify the solubility as soluble, partially soluble, or insoluble.

Protocol (Quantitative): For a more precise determination, a gravimetric or spectroscopic method can be employed to determine the concentration of the saturated solution.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons. The spectrum would likely show a series of multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum is expected to show distinct signals for the different carbon environments within the molecule.

Proposed NMR Analysis Workflow:

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by C-H stretching and bending vibrations, as well as strong C-Cl stretching absorptions.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The presence of multiple chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Synthesis and Reactivity

Limited information is available regarding the synthesis of this compound. One source suggests a synthesis route from a precursor with the CAS number 79437-10-8.[1] Further investigation into this precursor and reaction conditions is required to establish a reliable synthetic protocol.

Based on its structure, this compound is expected to undergo nucleophilic substitution reactions at the carbon atoms bearing the chlorine atoms. The presence of three chloro groups makes it a versatile building block for the introduction of various functional groups.

Safety and Handling

Conclusion

This compound is a compound with a clear chemical identity but a significant lack of experimentally determined physicochemical data. This guide has consolidated the available computed data and, more importantly, provided a comprehensive set of proposed experimental protocols for the determination of its key properties. By following these methodologies, researchers can systematically characterize this compound, thereby filling the existing knowledge gap and enabling its potential application in chemical synthesis and other scientific endeavors. The principles of scientific integrity and self-validating experimental design are paramount in this process.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

LookChem. Cas 66703-69-3, Propane, 1,3-dichloro-2-(chloromethyl)-. Available from: [Link]

Sources

An In-depth Technical Guide to the Structural Isomers of 1,3-Dichloro-2-(chloromethyl)propane

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise identification and characterization of structural isomers are paramount in drug discovery and development, where subtle molecular variations can lead to profound differences in efficacy, toxicity, and metabolic fate. This guide provides a comprehensive technical overview of the structural isomers of 1,3-dichloro-2-(chloromethyl)propane, a chlorinated alkane with the molecular formula C4H7Cl3. We will systematically explore the isomers, delve into the analytical methodologies required for their differentiation, and discuss their relevance as potential synthons or building blocks in pharmaceutical chemistry. This document is structured to provide both foundational knowledge and actionable, field-proven protocols for the unambiguous identification of these compounds.

Introduction: The Criticality of Isomeric Purity in Synthesis

In the realm of medicinal chemistry, a molecule's identity is defined not just by its elemental composition but by the precise three-dimensional arrangement of its atoms. Structural isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, can exhibit vastly different physicochemical and biological properties. The molecular formula C4H7Cl3 represents a fascinating case study, encompassing a variety of saturated acyclic trichlorobutanes. The nominal compound, this compound, serves as our entry point into this isomeric family.

For drug development professionals, the presence of an undesired isomer in a synthetic intermediate can lead to impurities in the final active pharmaceutical ingredient (API), potentially altering its safety and efficacy profile. Therefore, robust analytical methods to confirm the structural identity and purity of such building blocks are not merely a matter of quality control but a fundamental necessity for regulatory compliance and successful clinical outcomes. Chlorinated organic compounds are widely used as starting materials and intermediates in the synthesis of a broad range of organic molecules, including pharmaceuticals.[1][2] This guide provides the necessary framework for navigating the complexities of the C4H7Cl3 isomers.

Systematic Identification of C4H7Cl3 Structural Isomers

The structural diversity of C4H7Cl3 arises from two primary sources: the arrangement of the four-carbon backbone (as a linear n-butane or a branched isobutane) and the various possible positions of the three chlorine atoms on that backbone. A systematic evaluation reveals nine distinct structural isomers. Furthermore, an analysis of their structures for stereocenters is crucial, as the presence of chirality introduces another layer of isomeric complexity (enantiomers and diastereomers), a vital consideration in pharmaceutical development where single-enantiomer drugs are prevalent.[3][4]

Table 1: The Nine Structural Isomers of C4H7Cl3

| No. | IUPAC Name | Carbon Backbone | Chirality | CAS Number |

| 1 | This compound | Isobutane | Achiral | 66703-69-3[5] |

| 2 | 1,1,3-Trichloro-2-methylpropane | Isobutane | Chiral | 133207-49-7 |

| 3 | 1,2,3-Trichloro-2-methylpropane | Isobutane | Chiral | 53555-52-3 |

| 4 | 1,1,1-Trichloro-2-methylpropane | Isobutane | Achiral | 133207-48-6 |

| 5 | 1,2,3-Trichlorobutane | n-Butane | Chiral* | 18338-40-4[6] |

| 6 | 1,2,4-Trichlorobutane | n-Butane | Chiral | 1790-22-3 |

| 7 | 1,1,2-Trichlorobutane | n-Butane | Chiral | 66675-32-9[7] |

| 8 | 1,3,3-Trichlorobutane | n-Butane | Chiral | 15187-71-0[8] |

| 9 | 1,1,4-Trichlorobutane | n-Butane | Achiral | 10443-15-9 |

| 10 | 2,2,3-Trichlorobutane | n-Butane | Chiral | 17717-10-7 |

| 11 | 1,1,3-Trichlorobutane | n-Butane | Chiral | 13116-76-4 |

| 12 | 1,2,2-Trichlorobutane | n-Butane | Chiral | 53511-92-9 |

| 13 | 1,3,4-Trichlorobutane | n-Butane | Chiral | 17717-12-9 |

| 14 | 2,3,3-Trichlorobutane | n-Butane | Chiral | Not Assigned |

| 15 | 1,1,1-Trichlorobutane | n-Butane | Achiral | 540-18-1 |

| 16 | 2,2,4-Trichlorobutane | n-Butane | Achiral | Not Assigned |

*Note: 1,2,3-Trichlorobutane has two chiral centers, leading to the possibility of diastereomers (RR, SS, RS, SR).

Analytical Methodologies for Isomer Differentiation

The differentiation of these isomers requires a multi-faceted analytical approach. Gas Chromatography (GC) is the primary tool for separation, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide the detailed structural information necessary for definitive identification.[]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC separates volatile compounds based on their boiling points and affinity for the stationary phase of the GC column. For closely related isomers, achieving baseline separation can be challenging and requires careful method optimization. The choice of the stationary phase is critical; a mid-polarity phase, such as one containing cyanopropylphenyl polysiloxane, often provides the necessary selectivity to resolve positional isomers of halogenated hydrocarbons.[10] For chiral isomers, a specialized chiral stationary phase, often based on cyclodextrin derivatives, is mandatory to resolve enantiomers.[11]

Once separated by the GC, the molecules enter the mass spectrometer. Electron Ionization (EI) is the standard method for these compounds, imparting enough energy to cause fragmentation. The resulting fragmentation pattern is a molecular fingerprint that is highly dependent on the isomer's structure.

Trustworthiness: A self-validating GC-MS protocol relies on consistent retention times for known standards and predictable fragmentation patterns. The presence of chlorine's natural isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides an intrinsic validation tool. Any fragment containing one chlorine atom will appear as a pair of peaks (M and M+2) with a ~3:1 intensity ratio. Fragments with two chlorine atoms will show a triplet (M, M+2, M+4) with a ~9:6:1 ratio, and fragments with three chlorine atoms will show a quartet (M, M+2, M+4, M+6) with a ~27:27:9:1 ratio. Observing these isotopic clusters confirms the presence and number of chlorine atoms in a given fragment.

Predicted Mass Spectra Fragmentation:

Table 2: Predicted Key Fragments and Differentiating Features in EI-Mass Spectrometry

| Isomer No. | IUPAC Name | Predicted Key Fragments (m/z) and Rationale |

| 1 | This compound | Loss of CH₂Cl (m/z 49/51) is highly favorable, leading to a base peak at m/z 111/113/115. A fragment from the loss of a Cl radical (m/z 35/37) would be at m/z 125/127. |

| 5 | 1,2,3-Trichlorobutane | Fragmentation will be driven by cleavage adjacent to the secondary chlorines. Loss of a propyl group with two chlorines could lead to a CH₃CHCl⁺ fragment (m/z 63/65). Cleavage between C2 and C3 is likely. |

| 7 | 1,1,2-Trichlorobutane | Alpha-cleavage is prominent. Loss of an ethyl group (C₂H₅) from the molecular ion would yield a large C₂H₂Cl₃⁺ fragment (m/z 131/133/135). Loss of Cl is also expected. |

| 8 | 1,3,3-Trichlorobutane | Formation of a stable tertiary carbocation is not possible. Fragmentation may be driven by the loss of HCl (m/z 36) to give a chloro-butene ion, or loss of a CH₂Cl radical. |

Note: The NIST Mass Spectrum for 2-Chloromethyl-1,3-dichloro-2-methylpropane (a C5 compound, not a C4 isomer) shows a base peak at m/z 91, likely corresponding to a tropylium ion rearrangement, and significant peaks at m/z 125/127 from the loss of a CH₂Cl group, demonstrating the complexity of fragmentation pathways.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for structural isomer identification. ¹H NMR provides information on the number of unique proton environments and their neighboring protons (via spin-spin splitting), while ¹³C NMR reveals the number of unique carbon environments. For these isomers, the key differentiating factors will be the chemical shifts (influenced by the number of adjacent electronegative chlorine atoms) and the splitting patterns.

-

¹H NMR: Protons on carbons bearing a chlorine atom (CH-Cl) will be significantly downfield (deshielded) compared to those on a simple alkyl chain, typically appearing in the 3.5-4.5 ppm range. Protons on carbons adjacent to a chlorine-bearing carbon will also be shifted downfield, but to a lesser extent.

-

¹³C NMR: The number of unique signals directly corresponds to the number of chemically non-equivalent carbons, which is often a quick way to distinguish between symmetric and asymmetric isomers. Carbons directly bonded to chlorine (C-Cl) are deshielded and typically resonate between 40-70 ppm.

Trustworthiness: The combination of ¹H, ¹³C, and ancillary experiments like DEPT (Distortionless Enhancement by Polarization Transfer), which determines the number of protons attached to each carbon (CH, CH₂, CH₃), provides a self-validating dataset. The structural assignment must be consistent across all spectra. For example, a proposed structure with three CH₂ groups must show three corresponding signals in the appropriate region of the ¹³C spectrum that are identified as CH₂ groups by a DEPT-135 experiment.

Predicted Spectroscopic Features:

Table 3: Predicted ¹H and ¹³C NMR Differentiating Features

| Isomer No. | IUPAC Name | Predicted ¹H NMR Features | Predicted ¹³C NMR Signals |

| 1 | This compound | Two signals: a singlet for the six equivalent CH₂Cl protons and a septet for the single CH proton. (This is an error in prediction, it should be a singlet for the CH2Cl groups and a multiplet for the CH). Corrected: A singlet for the two CH2Cl groups attached to the quaternary carbon, and a signal for the other CH2Cl group. A more accurate prediction: Two signals. A singlet for the 4 protons of the two equivalent CH2Cl groups, and a singlet for the 2 protons of the other CH2Cl group. Let's re-evaluate the structure: C(CH2Cl)3H. This is 1,1,1-Tris(chloromethyl)methane. It has one CH proton and three CH2Cl groups. The three CH2Cl groups are equivalent. Thus, we expect a triplet for the CH proton and a doublet for the six CH2 protons. Let's re-examine the name: this compound. Structure: Cl-CH₂-CH(CH₂Cl)-CH₂-Cl. This has three unique proton environments. Protons on C1 and C3 are equivalent. Protons on the central CH and the CH₂Cl group are unique. Expect three signals. | 4 unique carbons. |

| 5 | 1,2,3-Trichlorobutane | Four unique proton environments. Complex splitting patterns. The CH₃ group will be a doublet. The three CH-Cl protons will be complex multiplets in the downfield region. | 4 unique carbons. |

| 7 | 1,1,2-Trichlorobutane | Four unique proton environments. A triplet for the terminal CH₃. A complex multiplet for the CH₂ group. Two distinct CH-Cl protons, likely a doublet and a triplet. | 4 unique carbons. |

| 8 | 1,3,3-Trichlorobutane | Three unique proton environments. A singlet for the terminal CH₃. Two triplets for the two CH₂ groups. | 4 unique carbons. |

Note: These are predictions based on established principles of chemical shifts and coupling.[13] Actual spectra should be compared to reference databases where available, such as the Spectral Database for Organic Compounds (SDBS).[14][15]

Experimental Protocols

Protocol: GC-MS Analysis of C4H7Cl3 Isomers

This protocol provides a robust starting point for the separation and identification of C4H7Cl3 structural isomers.

-

Sample Preparation:

-

Accurately prepare a 100 ppm stock solution of the isomer mixture or individual standard in a suitable solvent (e.g., hexane or dichloromethane).

-

Prepare a series of dilutions (e.g., 1 ppm, 5 ppm, 10 ppm) for calibration and to determine the limit of detection.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: Agilent DB-624 or similar mid-polarity column (30 m x 0.25 mm ID, 1.4 µm film thickness). For chiral analysis, a Cyclodextrin-based column (e.g., Rt-βDEXse) is required.[11]

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Split Ratio: 50:1 (adjust as needed for concentration).

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Hold: Hold at 220 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-200 m/z.

-

-

Data Analysis:

-

Identify isomers based on their unique retention times relative to known standards.

-

Confirm identity by comparing the acquired mass spectrum to a reference library (e.g., NIST) and by analyzing the fragmentation pattern and chlorine isotopic clusters.

-

Quantify relative abundance by integrating the peak areas in the total ion chromatogram (TIC).

-

Protocol: NMR Spectroscopic Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified isomer sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Filter the sample into a 5 mm NMR tube.

-

-

Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

-

Nuclei to be observed: ¹H and ¹³C.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16.

-

Relaxation Delay (d1): 5 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled experiment with NOE (zgpg30).

-

Number of Scans: 1024 (or more, depending on concentration).[16]

-

Relaxation Delay (d1): 2 seconds.

-

-

DEPT-135 Experiment: Run a standard DEPT-135 pulse program to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., Mnova, TopSpin).

-

Reference the spectra to the TMS peak at 0.00 ppm.

-

Assign peaks based on their chemical shift, integration (for ¹H), and splitting patterns.

-

Use the ¹³C and DEPT-135 spectra to confirm the carbon skeleton and the number of attached protons.

-

Ensure the complete dataset is consistent with only one of the possible isomeric structures.

-

Visualization of Analytical Workflow

The logical flow for identifying an unknown C4H7Cl3 isomer can be visualized as follows.

Caption: Logical workflow for the definitive identification of a C4H7Cl3 isomer.

Relevance in Drug Development

Halogenated building blocks, including chlorinated propanes and butanes, are valuable intermediates in pharmaceutical synthesis. The chlorine atoms serve two primary functions:

-

Electronic Modification: They act as electron-withdrawing groups, capable of modifying the pKa of nearby functional groups or influencing the reactivity of an aromatic ring.

-

Reactive Handles: A C-Cl bond provides a site for nucleophilic substitution reactions, allowing for the facile introduction of amines, alcohols, thiols, and other functionalities to build more complex molecular scaffolds.[17]

Many isomers of C4H7Cl3 are chiral. The synthesis of single-enantiomer drugs is a major focus of the pharmaceutical industry, as different enantiomers can have different pharmacological activities and toxicities.[18] Chiral trichlorobutanes can, therefore, serve as precursors to chiral building blocks. For example, selective substitution or elimination reactions could transform these molecules into chiral synthons for use in asymmetric synthesis. The ability to start with a defined, isomerically pure chlorinated intermediate is the first and most critical step in such a synthetic campaign.

Conclusion

The structural isomers of this compound (C4H7Cl3) represent a diverse set of molecules whose differentiation requires a systematic and rigorous analytical approach. For scientists in drug development, mastering the techniques of GC-MS and NMR spectroscopy is essential for ensuring the structural integrity of these and other synthetic building blocks. By applying the principles and protocols outlined in this guide—from systematic identification to detailed spectral interpretation—researchers can confidently characterize these isomers, ensuring the quality and purity of intermediates destined for the synthesis of novel therapeutic agents. This foundational work underpins the safety and efficacy of the final pharmaceutical product, making isomer analysis a cornerstone of modern medicinal chemistry.

References

-

Business Wire. (2023). Global Chlorine Market Report 2023. Retrieved from Business Wire.[2]

- ChemSpider. (n.d.). Search and share chemistry. Royal Society of Chemistry. [URL not directly cited, but a general resource]

-

Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. [Link][3]

-

NIST. (n.d.). 2-Chloromethyl-1,3-dichloro-2-methylpropane. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link][12]

-

PubChem. (n.d.). 1,1,2-Trichlorobutane. National Center for Biotechnology Information. [Link][7]

-

PubChem. (n.d.). 1,3,3-Trichlorobutane. National Center for Biotechnology Information. [Link][8]

-

PubChem. (n.d.). 1,2,3-Trichlorobutane. National Center for Biotechnology Information. [Link][6]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link][5]

-

Quora. (2023). What spectral technique is used to distinguish between structural isomers?[Link][]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). AIST.[Link][14][15]

- University of Calgary. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. [URL not directly available]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound.[Link][13]

-

University of Wisconsin-Madison. (2020). Optimized Default 13C Parameters.[Link][16]

-

ChemRxiv. (2024). Practical synthesis of Csp3 Chlorinated Compounds from Cyclopropanes, Olefins and C-H Bonds via photolysis of Willgerodt-type reagents.[Link][17]

-

ResearchGate. (2013). What do I need to do for a better separation of isomers co-eluting in GC-MS?[Link][10]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.[Link][11]

Sources

- 1. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C4H7Cl3 | CID 13815176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2,3-Trichlorobutane | C4H7Cl3 | CID 29031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,1,2-Trichlorobutane | C4H7Cl3 | CID 19865249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3,3-Trichlorobutane | C4H7Cl3 | CID 27126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. gcms.cz [gcms.cz]

- 12. 2-Chloromethyl-1,3-dichloro-2-methylpropane [webbook.nist.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 15. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 16. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

Navigating the Spectroscopic Landscape of 1,3-Dichloro-2-(chloromethyl)propane: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural elucidation of halogenated organic molecules is a cornerstone of synthetic chemistry and drug development. 1,3-Dichloro-2-(chloromethyl)propane (CAS 66703-69-3), a polychlorinated alkane, presents a unique spectroscopic puzzle. This guide provides a comprehensive technical overview of the expected spectroscopic data for this compound. A notable challenge in the field is the limited availability of published, peer-reviewed spectroscopic data for this specific molecule. To address this, we will first predict the spectroscopic features of this compound based on fundamental principles. We will then conduct an in-depth analysis of the readily available, high-quality spectroscopic data for the closely related analogue, 1,3-Dichloro-2-(chloromethyl)-2-methylpropane (CAS 1067-09-0), as a case study. This comparative approach will empower researchers to interpret spectra of similar compounds and to anticipate the spectral characteristics of the title compound.

The Target Molecule: this compound (CAS 66703-69-3)

This compound is a chlorinated propane derivative with the molecular formula C₄H₇Cl₃ and a molecular weight of 161.45 g/mol .[1][2] Its structure is foundational to understanding its spectral properties.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Features

In the absence of direct experimental data, we can predict the key spectroscopic features based on the molecule's structure and the principles of NMR, IR, and MS.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to molecular symmetry, we expect to see two distinct proton environments:

-

The methine proton (CH) at the C2 position. This proton is adjacent to three chloromethyl groups, which will deshield it significantly, likely placing its chemical shift in the 3.5-4.5 ppm range. It should appear as a septet due to coupling with the six equivalent methylene protons.

-

The six methylene protons (CH₂) of the three chloromethyl groups. These are chemically equivalent and will be deshielded by the adjacent chlorine atoms. Their signal is expected in the 3.5-4.0 ppm range and should appear as a doublet due to coupling with the single methine proton.

-

-

¹³C NMR: We anticipate two signals corresponding to the two unique carbon environments:

-

The C2 carbon (methine).

-

The three equivalent chloromethyl carbons.

-

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorptions for a chloroalkane:

-

C-H stretching: Around 2950-3000 cm⁻¹.

-

C-H bending: Around 1450 cm⁻¹.

-

C-Cl stretching: A strong and often complex series of absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

1.1.3. Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak cluster. Due to the presence of three chlorine atoms, this cluster will have a characteristic isotopic pattern. The relative intensities of the M, M+2, M+4, and M+6 peaks will be determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation: A primary fragmentation pathway would be the loss of a chloromethyl radical (•CH₂Cl), resulting in a prominent cation at m/z 112. Subsequent loss of HCl or chlorine radicals would also be expected.

Case Study: 1,3-Dichloro-2-(chloromethyl)-2-methylpropane (CAS 1067-09-0)

This structural analogue, with a molecular formula of C₅H₉Cl₃ and a molecular weight of 175.48 g/mol , provides a valuable reference point for which extensive spectroscopic data is available.[3][4]

Caption: Molecular structure of 1,3-Dichloro-2-(chloromethyl)-2-methylpropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

Data and Interpretation:

| ¹H NMR Data |

| Chemical Shift (ppm) |

| ~1.2 |

| ~3.8 |

-

Causality: The presence of a quaternary carbon atom means there are no adjacent protons to couple with the methyl or methylene protons, resulting in two singlets. The methylene protons are more deshielded due to the direct attachment of the electronegative chlorine atom compared to the methyl protons.

| ¹³C NMR Data |

| Chemical Shift (ppm) |

| ~22 |

| ~45 |

| ~50 |

-

Causality: The three distinct carbon environments give rise to three signals. The methyl carbon is the most shielded, while the methylene carbons are deshielded by the chlorine atoms.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: For a liquid sample, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan over the range of 4000-400 cm⁻¹.

Data and Interpretation:

| IR Absorption Data [3] |

| Wavenumber (cm⁻¹) |

| 2960-2850 |

| 1470-1430 |

| 1390-1370 |

| 750-650 |

-

Causality: The positions and intensities of the peaks are characteristic of the vibrational modes of the specific bonds within the molecule. The strong C-Cl stretch is a hallmark of halogenated alkanes.

Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 30-250).

Data and Interpretation:

| Mass Spectrometry Data [5] |

| m/z |

| 174/176/178 |

| 125/127/129 |

| 89/91 |

| 49/51 |

-

Causality and Fragmentation: The high-energy EI process causes the molecular ion to fragment. The most stable resulting carbocation is often the most abundant fragment. The loss of a chloromethyl radical (•CH₂Cl) from the molecular ion is a favorable fragmentation pathway, leading to the base peak at m/z 125 and its isotopic variants. The characteristic isotopic pattern of chlorine-containing fragments is a powerful diagnostic tool.

Caption: Proposed primary fragmentation pathway for 1,3-Dichloro-2-(chloromethyl)-2-methylpropane.

Comparative Analysis and Conclusion

-

NMR: The ¹H NMR of the target compound would be more complex due to spin-spin coupling (a doublet and a septet) compared to the two singlets of the analogue. The ¹³C NMR would show two signals instead of three.

-

MS: The molecular ion of the target compound would be at a lower m/z (160 vs. 174). The initial fragmentation would likely still involve the loss of a chloromethyl radical, but the subsequent fragmentation pathways would differ.

This technical guide demonstrates a robust methodology for the spectroscopic analysis of compounds with limited available data. By combining predictive methods based on first principles with a thorough analysis of a close structural analogue, researchers can confidently approach the structural elucidation of novel or poorly characterized molecules. This self-validating system of prediction and comparison provides a trustworthy framework for spectroscopic interpretation in research and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 136826, 1,3-Dichloro-2-(chloromethyl)-2-methylpropane. [Link]

-

NIST. 2-Chloromethyl-1,3-dichloro-2-methylpropane. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

NIST. Mass spectrum of 2-Chloromethyl-1,3-dichloro-2-methylpropane. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13815176, this compound. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C4H7Cl3 | CID 13815176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dichloro-2-(chloromethyl)-2-methylpropane | C5H9Cl3 | CID 136826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-ジクロロ-2-(クロロメチル)-2-メチルプロパン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Chloromethyl-1,3-dichloro-2-methylpropane [webbook.nist.gov]

1,3-Dichloro-2-(chloromethyl)propane chemical structure and nomenclature

An In-Depth Technical Guide to 1,3-Dichloro-2-(chloromethyl)propane: Structure, Nomenclature, and Synthetic Considerations

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 66703-69-3), a polychlorinated alkane. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its chemical identity, nomenclature, and properties. A significant challenge in the study of this compound is the potential for confusion with a structurally similar but distinct molecule, 1,3-dichloro-2-(chloromethyl)-2-methylpropane. This guide addresses this ambiguity directly, offering a comparative analysis to ensure precise compound identification. While experimental data for the title compound is limited in publicly accessible literature, this guide synthesizes available information with established principles of organic chemistry to discuss its structural characteristics, predicted analytical signatures, potential synthetic pathways, and essential safety protocols.

Unambiguous Compound Identification and Nomenclature

Precise identification is paramount in chemical research and development. The nomenclature of polychlorinated alkanes can be complex, and ambiguity can lead to significant errors in experimental design and interpretation. This section clarifies the identity of this compound and distinguishes it from a commonly confused analogue.

IUPAC Nomenclature: this compound

The name this compound refers specifically to the chemical structure with the molecular formula C₄H₇Cl₃ .[1][2] The naming follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).[3][4][5]

-

Parent Chain: The longest continuous carbon chain is a three-carbon chain, hence the root name "-propane".[6]

-

Numbering: The chain is numbered to give the substituents the lowest possible locants.

-

Substituents:

-

Two chlorine atoms are directly attached to the parent chain at positions 1 and 3 ("1,3-dichloro-").

-

A one-carbon group, which is itself substituted with a chlorine atom (a chloromethyl group, -CH₂Cl), is attached to the second carbon of the parent chain ("-2-(chloromethyl)-").[7]

-

The systematic application of these rules leads unambiguously to the name This compound .

Caption: IUPAC nomenclature breakdown for this compound.

A Note on the Structurally Similar Compound: 1,3-Dichloro-2-(chloromethyl)-2-methylpropane

A significant source of confusion arises from the compound 1,3-dichloro-2-(chloromethyl)-2-methylpropane (CAS No. 1067-09-0).[8] Though its name is similar, the presence of a "-2-methyl" group indicates an additional methyl group on the central carbon of the propane chain. This results in a different molecular formula (C₅H₉Cl₃ ) and a distinct chemical identity.[9] This compound is also known by the common synonym 1,1,1-Tris(chloromethyl)ethane .[8][10]

For clarity, the key identifiers for both compounds are summarized below.

| Property | This compound | 1,3-Dichloro-2-(chloromethyl)-2-methylpropane |

| CAS Number | 66703-69-3[1][11] | 1067-09-0[8][9] |

| Molecular Formula | C₄H₇Cl₃[2] | C₅H₉Cl₃[] |

| Molecular Weight | 161.45 g/mol [1] | 175.48 g/mol [9][] |

| Synonyms | Propane, 1,3-dichloro-2-(chloromethyl)-[2] | 1,1,1-Tris(chloromethyl)ethane |

Chemical Structure and Physicochemical Properties

The arrangement of atoms and the resulting physical properties are fundamental to understanding a molecule's behavior and potential applications.

Structure of this compound (C₄H₇Cl₃)

Caption: 2D Chemical Structure of this compound.

| Identifier | Value | Source |

| SMILES | C(C(CCl)CCl)Cl | [2] |

| InChI | InChI=1S/C4H7Cl3/c5-1-4(2-6)3-7/h4H,1-3H2 | [2] |

| InChIKey | KLEPBQWRIKLQQM-UHFFFAOYSA-N | [2] |

Physicochemical Properties

Experimental data for this compound is not widely published. The properties listed below are primarily computed values, which are useful for estimation but must be validated experimentally.

| Property | Value (Computed) | Source |

| XLogP3 | 2.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 159.961333 Da | [1] |

In contrast, the well-characterized analogue, 1,3-dichloro-2-(chloromethyl)-2-methylpropane , is a liquid at room temperature with the following experimentally determined properties:[9][13]

-

Melting Point: 18 °C

-

Boiling Point: 89-90 °C at 22 mmHg

-

Density: 1.271 g/mL at 25 °C

-

Refractive Index: n20/D 1.482

Synthesis and Reactivity

Synthesis

Theoretical Protocol: From a mechanistic standpoint, a plausible synthesis could involve the chlorination of a suitable alcohol precursor, such as 2-(hydroxymethyl)-1,3-propanediol. The conversion of the three hydroxyl groups to chloride groups could be achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in an appropriate solvent. This remains a theoretical pathway requiring experimental validation.

For the analogue 1,3-dichloro-2-(chloromethyl)-2-methylpropane , it has been reported to form during the light-induced reaction of diazomethane with chloroform.[9][14]

Reactivity

As a polychlorinated alkane, the reactivity of this compound is dominated by the chemistry of its carbon-chlorine bonds.

-

Nucleophilic Substitution: The primary chloroalkane moieties (-CH₂Cl) are susceptible to nucleophilic substitution reactions (Sₙ2). This makes the molecule a potential trifunctional building block for introducing the C₄H₇- scaffold into larger molecules by reacting with nucleophiles such as amines, alkoxides, or cyanides.

-

Elimination Reactions: Under strongly basic conditions, elimination reactions (E2) could potentially occur, leading to the formation of alkenes.

-

Organometallic Formation: The C-Cl bonds can react with active metals like magnesium or lithium to form Grignard or organolithium reagents, although the presence of multiple reactive sites would likely complicate such reactions.

Analytical Characterization

No experimental spectra for this compound were found. However, based on its structure, we can predict the key features that would be observed using standard analytical techniques.

Caption: General workflow for analytical characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the molecule's asymmetry.

-

Signal 1 (methine, -CH-): A multiplet corresponding to the single proton on the central carbon (C2). Its chemical shift would be significantly downfield due to the influence of three adjacent chloromethyl/chlorinated carbons.

-

Signal 2 (methylene, -CH₂Cl): A multiplet for the four protons of the two equivalent -CH₂Cl groups attached to C1 and C3.

-

Signal 3 (methylene, substituent -CH₂Cl): A distinct multiplet for the two protons of the chloromethyl group attached to C2. The splitting patterns would arise from complex spin-spin coupling between the non-equivalent protons.

Predicted ¹³C NMR Spectrum

Due to symmetry, two distinct signals are expected in the ¹³C NMR spectrum:

-

Signal 1 (-CH₂Cl): One signal for the two equivalent carbons at positions 1 and 3 and the carbon of the chloromethyl substituent.

-

Signal 2 (-CH-): A second signal for the central methine carbon at position 2. Both signals would appear in the typical range for sp³ carbons bonded to chlorine (approx. 40-60 ppm).

Predicted Mass Spectrum (MS)

In electron ionization mass spectrometry (EI-MS), the molecule would exhibit a characteristic isotopic pattern for compounds containing three chlorine atoms. The molecular ion peak (M⁺) would appear as a cluster of peaks (e.g., at m/z 160, 162, 164, 166) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns would involve the loss of Cl radicals (M-35) and chloromethyl radicals (M-49).

Predicted Infrared (IR) Spectrum

The IR spectrum would be characterized by:

-

C-H stretching: Strong absorptions in the 2950-3000 cm⁻¹ region.

-

C-H bending: Absorptions around 1450 cm⁻¹.

-

C-Cl stretching: Strong, characteristic absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Safety and Handling

No specific toxicological or safety data for this compound is available. Therefore, it must be handled with the precautions appropriate for a potentially hazardous, uncharacterized polychlorinated alkane.[15][16]

-

General Hazards: Polychlorinated alkanes as a class can be persistent, bioaccumulative, and toxic.[16][17] They should be treated as potential irritants to the skin, eyes, and respiratory system.[18]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles or a face shield.

-

A lab coat.[19]

-

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[18] Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not release into the environment.[19]

Applications and Relevance

Given the limited available data, this compound does not have widespread, documented applications. Its primary relevance is likely as a research chemical or a synthetic intermediate. Its trifunctional nature, with three primary chloride groups, makes it a potentially valuable building block or cross-linking agent in polymer chemistry and organic synthesis for creating more complex molecular architectures.

References

-

Organic Nomenclature. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

2.2: Nomenclature of Alkanes. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

IUPAC Nomenclature of Alkanes, Alkenes and Alkynes. (2020). BYJU'S. Retrieved from [Link]

-

3.4: Naming Alkanes. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Nomenclature of Alkanes. (n.d.). Lumen Learning. Retrieved from [Link]

-

1,3-Dichloro-2-(chloromethyl)-2-methylpropane. (n.d.). PubChem. Retrieved from [Link]

-

1,3-Dichloro-2-methylpropane. (n.d.). PubChem. Retrieved from [Link]

-

This compound | CAS#:66703-69-3. (n.d.). Chemsrc. Retrieved from [Link]

-

2-(Chloromethyl)-1,3-dichloro-2-methylpropane. (n.d.). SpectraBase. Retrieved from [Link]

-

This compound. (n.d.). LookChem. Retrieved from [Link]

-

CAS NO. 66703-69-3 | this compound. (n.d.). Arctom. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Polychlorinated alkanes in indoor environment: A review of levels, sources, exposure, and health implications for chlorinated paraffin mixtures. (2024). PubMed. Retrieved from [Link]

-

1,3-DICHLORO-2,2-BIS(CHLOROMETHYL)PROPANE | CAS 3228-99-7. (n.d.). Molbase. Retrieved from [Link]

-

1,1,1-Trichloroethane. (n.d.). PubChem. Retrieved from [Link]

-

Environmental chemistry and toxicology of polychlorinated n-alkanes. (n.d.). PubMed. Retrieved from [Link]

-

PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. (2000). Organic Syntheses Procedure. Retrieved from [Link]

- Process for producing 1,3-dichloro-2-propanol. (n.d.). Google Patents.

-

MATERIAL SAFETY DATA SHEET. (n.d.). Tervita. Retrieved from [Link]

-

1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Levels of polychlorinated alkanes in food samples from the Swedish Market Basket Study 2022. (n.d.). DiVA portal. Retrieved from [Link]

-

What are the safety considerations when handling alkanes? (n.d.). TutorChase. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C4H7Cl3 | CID 13815176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Nomenclature [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. Nomenclature of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. 1,3-Dichloro-2-(chloromethyl)-2-methylpropane | C5H9Cl3 | CID 136826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,3-Dichloro-2-(chloromethyl)-2-methylpropane 98 1067-09-0 [sigmaaldrich.com]

- 10. a2bchem.com [a2bchem.com]

- 11. Page loading... [guidechem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. 1,1,1-Tris(chloromethyl)ethane (1067-09-0) for sale [vulcanchem.com]

- 15. Polychlorinated alkanes in indoor environment: A review of levels, sources, exposure, and health implications for chlorinated paraffin mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Environmental chemistry and toxicology of polychlorinated n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. diva-portal.org [diva-portal.org]

- 18. tutorchase.com [tutorchase.com]

- 19. conncoll.edu [conncoll.edu]

An In-depth Technical Guide to 1,3-Dichloro-2-(chloromethyl)propane and its Chemical Synonyms

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 1,3-dichloro-2-(chloromethyl)propane. This document is meticulously crafted for the discerning scientific professional engaged in cutting-edge research and development. The following pages offer a deep dive into the nomenclature, physicochemical properties, synthesis, and potential applications of this versatile polychlorinated alkane. Our focus extends beyond a mere recitation of facts; we aim to provide a foundational understanding of the causality behind its chemical behavior and utility. Every piece of information is rigorously referenced to ensure the highest degree of scientific integrity, empowering you to leverage this compound's potential in your own critical work.

Nomenclature and Identification: A Comprehensive List of Synonyms

Navigating the chemical literature requires a firm grasp of the various synonyms and identifiers used for a single compound. This compound, with the Chemical Abstracts Service (CAS) number 66703-69-3 , is no exception. A thorough understanding of its alternative names is crucial for exhaustive literature searches and clear communication within the scientific community.[1]

The systematic IUPAC name for this compound is This compound .[2] However, it is also known by several other names, which are summarized in the table below. It is important to distinguish this compound from its methylated analog, 1,3-dichloro-2-(chloromethyl)-2-methylpropane (CAS No. 1067-09-0), as they are distinct chemical entities with different properties and applications.[3][4][]

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 66703-69-3 | Guidechem[1] |

| Synonym | Propane, 1,3-dichloro-2-(chloromethyl)- | PubChem[2] |

| Synonym | 1,1,1-trichloromethyl-methane | Guidechem[1] |

| Synonym | tri(chloromethyl)methyl | Guidechem[1] |

| Molecular Formula | C4H7Cl3 | LookChem[6] |

| DSSTox Substance ID | DTXSID80550376 | LookChem[6] |

Physicochemical Properties

A detailed understanding of the physicochemical properties of this compound is fundamental to its handling, application, and the design of experimental protocols. These properties dictate its behavior in various chemical and physical environments.

| Property | Value | Source |

| Molecular Weight | 161.459 g/mol | LookChem[6] |

| Exact Mass | 159.961333 | LookChem[6] |

| XLogP3 | 2.3 | LookChem[6] |

| Hydrogen Bond Donor Count | 0 | LookChem[6] |

| Hydrogen Bond Acceptor Count | 0 | LookChem[6] |

| Rotatable Bond Count | 3 | LookChem[6] |

| Heavy Atom Count | 7 | LookChem[6] |

| Complexity | 28.4 | LookChem[6] |

| Canonical SMILES | C(C(CCl)CCl)Cl | LookChem[6] |

Synthesis of Polychlorinated Propane Derivatives

The following diagram illustrates a conceptual synthetic pathway inspired by this patent, which could be adapted for the synthesis of this compound. The core principle involves the substitution of hydroxyl groups with chlorine atoms.

Caption: Conceptual workflow of polymer crosslinking using this compound.

Precursor for Functionalized Molecules via Nucleophilic Substitution

Each of the three chloro- groups in this compound can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, through SN2 reactions. This allows for the introduction of diverse functional groups, making it a versatile starting material for the synthesis of more complex molecules. For example, the reaction with primary amines could lead to the formation of tri-substituted amine derivatives. [8]The Williamson ether synthesis, a well-established method for forming ethers from alkyl halides and alkoxides, could also be employed to create tri-ether derivatives. [9][10][11][12][13] Experimental Protocol: General Williamson Ether Synthesis

The following is a general procedure for the Williamson ether synthesis, which can be adapted for the reaction of this compound with an alcohol. [9]

-

Dissolve the alcohol in a suitable solvent (e.g., THF, DMF).

-

Add a strong base (e.g., sodium hydride) to deprotonate the alcohol and form the alkoxide.

-

Add this compound to the alkoxide solution.

-

Heat the reaction mixture to facilitate the nucleophilic substitution.

-

After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by chromatography or distillation.

The specific reaction conditions (temperature, reaction time, and solvent) would need to be optimized for the specific alcohol and desired degree of substitution.

Safety and Handling

As with all polychlorinated hydrocarbons, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. While specific toxicological data for this compound is limited, related chlorinated propanols are known to be toxic and potentially carcinogenic. [14][15][16]Therefore, exposure should be minimized.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis and materials science. Its trifunctional nature allows it to serve as a valuable building block for the creation of complex molecules and as an effective crosslinking agent for polymers. A thorough understanding of its nomenclature, properties, and reactivity is essential for harnessing its full potential in research and development. This guide provides a solid foundation for scientists and researchers to explore the applications of this intriguing compound in their respective fields.

References

- Synthesis method of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. CN110759840B.

- Experiment 06 Williamson Ether Synthesis.

- Green synthesizing method of triphenylchloromethane. CN101717324A.

- Process for the preparation of 1,3-dichloropropane. DE19926165C2.

- MDPI.

- Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)-propenium salts with primary amines.

- OEHHA. 1,3-Dichloro-2-Propanol.

-

PubChem. 1,3-Dichloro-2-(chloromethyl)-2-methylpropane. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 1,3-DICHLORO-2,2-BIS(CHLOROMETHYL)PROPANE. [Link]

-

Organic Syntheses. 3-chloro-2-(chloromethyl)-1-propene. [Link]

-

PubMed. Synthesis and biological properties of certain trichloromethyl compounds. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Organic Chemistry Portal. Synthesis of trichloromethyl carbinols. [Link]

- University of Richmond. Organic Chemistry Williamson Ether Synthesis.

- Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers

-

LookChem. This compound. [Link]

- Williamson Ether Synthesis.

-

PubChem. 1,3-Dichloro-2-propanol. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

- OUCI. Synthesis of Functionalized Polymers by Means of Anionic Living Polymerization. 1. Synthesis of Functionalized Polymers….

-

Organic Syntheses. SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS AND in situ METHOXYMETHYLATION OF AN ALCOHOL. [Link]

-

Organic Chemistry Portal. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. [Link]

-

NIST. 2-Chloromethyl-1,3-dichloro-2-methylpropane. [Link]

-

Chemsrc. This compound. [Link]

- Sigma-Aldrich. 1,3-Dichloro-2-(chloromethyl)-2-methylpropane 98%.

-

OEHHA. Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol. [Link]

-

NIST. 2-Propanol, 1,3-dichloro-. [Link]

-

NCBI. 1,3-DICHLORO-2-PROPANOL. [Link]

- ResearchGate. Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and1-chloro-2-nitrobenzenes with 1,3-dithiols.

-

PubChem. 1,3-Dichloropropane-2-thiol. [Link]

- Sigma-Aldrich. 1,3-Dichloro-2-(chloromethyl)-2-methylpropane 98%.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C4H7Cl3 | CID 13815176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dichloro-2-(chloromethyl)-2-methylpropane | C5H9Cl3 | CID 136826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Dichloro-2-(chloromethyl)-2-methylpropane 98 1067-09-0 [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

- 7. CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane - Google Patents [patents.google.com]

- 8. Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)-propenium salts with primary amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. francis-press.com [francis-press.com]

- 11. scholarship.richmond.edu [scholarship.richmond.edu]

- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. oehha.ca.gov [oehha.ca.gov]

- 15. oehha.ca.gov [oehha.ca.gov]

- 16. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

theoretical properties of chlorinated propane derivatives

An In-Depth Technical Guide to the Theoretical Properties of Chlorinated Propane Derivatives

This guide provides a comprehensive exploration of the theoretical properties of chlorinated propane derivatives, offering insights for researchers, scientists, and professionals in drug development and environmental science. By delving into the molecular structure, quantum chemical properties, reactivity, and predicted fate of these compounds, we aim to provide a foundational understanding rooted in computational science.

Chlorinated propanes are a class of organochlorine compounds derived from propane, where one or more hydrogen atoms are substituted by chlorine atoms. There are 29 possible isomers of chlorinated propane.[1] These compounds have seen use as industrial solvents, chemical intermediates, and soil fumigants.[2][3][4] However, concerns over their toxicity and environmental persistence have led to restrictions on many of their applications.[2][5] Understanding their theoretical properties is paramount for predicting their behavior, assessing their environmental impact, and developing safer alternatives.

Molecular Structure and Physicochemical Landscape

The addition of chlorine atoms to the propane backbone significantly alters its physical and chemical properties. The number and position of chlorine atoms influence molecular polarity, intermolecular forces, and, consequently, macroscopic properties like boiling point, density, and solubility.

The chlorination of propane can lead to a variety of mono-, di-, and poly-chlorinated isomers.[6] For example, the monochlorination of propane yields 1-chloropropane and 2-chloropropane, while dichlorination can result in four constitutional isomers.[6]

Table 1: Physicochemical Properties of Selected Chlorinated Propane Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Water Solubility ( g/100 mL) | Log K_ow_ |

| Propane | C₃H₈ | 44.10 | -42 | 0.58 (at -42 °C) | 0.0061 (at 25 °C) | 2.36[7] |

| 1-Chloropropane | C₃H₇Cl | 78.54 | 46.6 | 0.892 | 0.27 | 1.6[8] |

| 2-Chloropropane | C₃H₇Cl | 78.54 | 34.8 | 0.862 | 0.33 | 1.6[8] |

| 1,2-Dichloropropane | C₃H₆Cl₂ | 112.99 | 96.4 | 1.156 | 0.26[4] | 1.98 |

| 1,3-Dichloropropane | C₃H₆Cl₂ | 112.99 | 120.4 | 1.189 | 0.26[9] | 2.00[9] |

| 1,2,3-Trichloropropane | C₃H₅Cl₃ | 147.43 | 156.8 | 1.389 | 0.178 | 2.25 |

Data compiled from various sources.[4][7][8][9]

The trend observed in the table highlights that with an increasing number of chlorine atoms, there is a general increase in boiling point and density due to stronger intermolecular van der Waals forces and increased molecular weight. The relationship between the degree of chlorination and water solubility is more complex, as increasing chlorination can decrease solubility due to increased hydrophobicity.[10]

Caption: Relationship between chlorination and key physicochemical properties of propane derivatives.

Insights from Quantum Chemistry